Calciumisobutyrat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

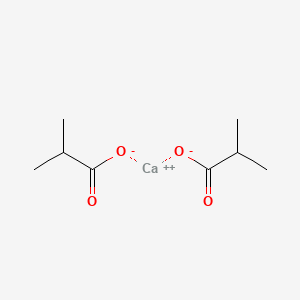

Structure

2D Structure

Properties

Molecular Formula |

C8H14CaO4 |

|---|---|

Molecular Weight |

214.27 g/mol |

IUPAC Name |

calcium;2-methylpropanoate |

InChI |

InChI=1S/2C4H8O2.Ca/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

BVTQVYBMHFSYPL-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Historical Trajectories and Seminal Investigations of Calcium Carboxylates

The scientific journey of calcium carboxylates is intrinsically linked to the development of coordination chemistry and the broader understanding of organic salts. The use of metal carboxylates predates their formal scientific characterization, with early applications including lead linoleates in paints for mummification and lime-soap-thickened lubricants for chariot wheels around 1400 B.C. researchgate.net

The formal, systematic study of coordination compounds, the class to which calcium carboxylates belong, is often considered to have begun in 1798 with the work of French chemist B.M. Tassaert on ammoniacal solutions of cobalt chloride. researchgate.net However, the 19th century marked a significant acceleration in the field. The industrial revolution spurred rapid progress in the application of metal carboxylates, especially as driers in the paint industry. researchgate.net A pivotal moment in the related field of organic chemistry was Friedrich Wöhler's synthesis of urea (B33335) from inorganic ammonium (B1175870) cyanate (B1221674) in 1828. ontosight.aiunca.educambridge.org This demonstrated that organic compounds were not exclusive to living organisms and could be synthesized in a laboratory, a conceptual breakthrough that paved the way for the synthesis of organic salts like calcium isobutyrate. ontosight.aiunca.educambridge.org

While simple calcium compounds such as lime (calcium carbonate) have been utilized for millennia, pure calcium was not isolated until 1808 by Humphry Davy. researchgate.netresearchgate.net The comprehensive study and characterization of metal carboxylates as a distinct class of compounds gained momentum in the 20th century, culminating in extensive reviews, such as the work by Mehrotra in 1983, which detailed their synthesis, physicochemical properties, and structure. rsc.org Despite this long history, many metal carboxylates, with the notable exception of acetates, remained largely uncharacterized in a systematic way for many years. researchgate.net

Current Research Paradigms and Theoretical Frameworks for Aliphatic Carboxylate Salts

Modern research into aliphatic carboxylate salts like calcium isobutyrate employs a range of advanced analytical techniques and theoretical models to understand their structure, bonding, and behavior. Key research areas include structural analysis, coordination chemistry, and thermal properties.

Structural and Spectroscopic Analysis: X-ray Diffraction (XRD) is a primary tool for elucidating the crystal structure of these salts. Research on short-chain calcium carboxylates, such as the propionate (B1217596), butyrate (B1204436), and valerate (B167501) salts, has shown they often crystallize as monohydrates in monoclinic cells. cambridge.org A common structural feature in many calcium carboxylate crystals is the formation of infinite zigzag chains of calcium atoms bridged by the carboxylate ions. researchgate.net

Infrared (IR) spectroscopy is crucial for understanding the coordination of the carboxylate group to the calcium ion. The carboxylate anion (R-COO⁻) can bind to a metal center in several ways, including as a monodentate ligand (binding through one oxygen atom) or a bidentate ligand (binding through both oxygen atoms). nih.gov The difference in the frequencies of the asymmetric and symmetric C-O stretching vibrations in the IR spectrum provides insight into the coordination mode. cambridge.orgunimelb.edu.au For instance, interaction with a Ca²⁺ ion causes a characteristic shift in the absorption bands of the carboxylate group. researchgate.netcapes.gov.br

| Analytical Technique | Information Gained on Calcium Carboxylates | Typical Spectral Regions/Parameters |

| X-ray Diffraction (XRD) | Crystal system, space group, unit cell parameters, molecular geometry. | Monoclinic system, P2₁/a space group for several short-chain carboxylates. cambridge.org |

| Infrared (IR) Spectroscopy | Coordination mode of the carboxylate group, presence of water of crystallization. | Asymmetric CO₂⁻ stretch: ~1610-1550 cm⁻¹; Symmetric CO₂⁻ stretch: ~1470-1420 cm⁻¹. cambridge.org |

| Thermogravimetric Analysis (TGA) | Dehydration temperatures, decomposition temperatures, thermal stability. | Dehydration around 100-110 °C; Decomposition onset often between 160-315 °C. researchgate.net |

Thermal Decomposition: The thermal behavior of calcium carboxylates is extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net These studies reveal that hydrated salts typically undergo dehydration first, losing water molecules at temperatures around 110 °C. researchgate.net At higher temperatures, the anhydrous salt decomposes, frequently yielding calcium carbonate as a final solid product and ketones as volatile products. researchgate.netakjournals.comresearchgate.net The thermal stability of these salts has been observed to decrease as the length of the aliphatic chain increases. researchgate.net

Theoretical Frameworks: A significant contemporary paradigm is the use of metal carboxylates as building blocks for creating Metal-Organic Frameworks (MOFs). wikipedia.orgresearchgate.net MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The versatile coordination chemistry of the carboxylate group makes it an ideal linker for designing novel hybrid structures with potential applications in areas like gas storage and catalysis. researchgate.net

Significance of Calcium Isobutyrate Within Contemporary Chemical Science and Engineering Disciplines

Direct Synthesis Approaches and Reaction Kinetics

Direct synthesis represents the most straightforward and commonly employed method for producing calcium isobutyrate. These methods involve the direct reaction of a calcium source with isobutyric acid. The fundamental reaction is an acid-base neutralization, which is typically favorable and proceeds to completion. ontosight.ailibretexts.org

The general chemical equation for the reaction using calcium hydroxide is:

2 (CH₃)₂CHCOOH + Ca(OH)₂ → Ca[(CH₃)₂CHCOO]₂ + 2 H₂O researchgate.netgoogle.com

Alternatively, using calcium carbonate, the reaction is:

2 (CH₃)₂CHCOOH + CaCO₃ → Ca[(CH₃)₂CHCOO]₂ + H₂O + CO₂ ontosight.aimasterorganicchemistry.com

The kinetics of such heterogeneous liquid-solid neutralization reactions, for instance between an acid and a calcium base, are influenced by several factors. These include the mass transfer of reactants to the surface of the solid, the intrinsic reaction rate at the surface, and the diffusion of products away from the surface. uctm.eduresearchgate.net Studies on analogous systems, like the reaction between sulfurous acid and calcium hydroxide, show that reaction rates can be modeled based on crystal growth or nucleation-growth models, depending on reactant concentrations. dbc.wroc.pl The rate is often dependent on the available surface area of the calcium source and the concentration of the acid. eurjchem.com

Precipitation and Crystallization Techniques for Calcium Isobutyrate Synthesis

Calcium isobutyrate is a white crystalline powder that is soluble in water. ontosight.ai Following the direct synthesis in an aqueous medium, the product is isolated through precipitation and crystallization. The process typically involves concentrating the resulting calcium isobutyrate solution by evaporating the water to induce supersaturation. eurjchem.com Cooling the concentrated solution then allows the calcium isobutyrate to crystallize, often as a hydrate. wikipedia.org

The final product can be isolated using techniques such as filtration or centrifugation, followed by drying to remove residual water. eurjchem.com Spray drying is an industrial method used to obtain a fine, uniform powder directly from the aqueous solution. For enhanced purity, recrystallization is a valuable technique. This involves dissolving the crude calcium isobutyrate in a suitable solvent (like water), filtering out any insoluble impurities, and then re-crystallizing the product under controlled conditions to achieve a higher purity level. dbc.wroc.plnouryon.com The control over precipitation and crystallization conditions, such as temperature, cooling rate, and solvent system, is critical for determining the final product's particle size, crystal morphology, and purity. svnbharat.ingoogle.com

Stoichiometric and Catalytic Reaction Pathways for Calcium Isobutyrate Formation

Stoichiometric Pathways: The primary and most widely used pathway for synthesizing calcium isobutyrate is stoichiometric, relying on the direct acid-base neutralization reaction. libretexts.org This process involves reacting two molar equivalents of isobutyric acid with one molar equivalent of a calcium base, such as calcium hydroxide or calcium carbonate. ontosight.aigoogle.com This method is effective and straightforward, forming the salt and water (and carbon dioxide if carbonate is used) as the main products. libretexts.org Stoichiometric reactions, by definition, consume the reagents in fixed molar ratios to form the product. espublisher.com

Catalytic Pathways: While direct neutralization is stoichiometric, the principles of catalysis are being explored to enhance efficiency in related chemical transformations. A truly catalytic pathway for the direct synthesis of calcium isobutyrate is not commonly documented, as the neutralization reaction is already highly favorable. However, catalytic concepts can be applied to the broader context of carboxylate salt chemistry.

For instance, certain metal oxides, including calcium oxide, can act as catalysts in the ketonization of carboxylic acids, a process that proceeds via the in-situ formation of a metal carboxylate salt. wikipedia.org Furthermore, calcium salts themselves, such as calcium iodide (CaI₂), have demonstrated catalytic activity in other organic reactions like the amidation of carboxylic esters and the synthesis of cyclic carbonates. ru.nlacs.org These examples suggest the potential for developing novel catalytic systems where a calcium species could facilitate the reaction under milder conditions or with improved atom economy, although this remains an area for further research in the specific context of calcium isobutyrate synthesis.

Optimization of Reaction Conditions for Enhanced Purity and Yield

The optimization of reaction parameters is crucial for maximizing the yield and purity of calcium isobutyrate while minimizing costs and reaction time. Research on the synthesis of analogous salts like calcium propionate from limestone provides a clear framework for this optimization process. eurjchem.comeurjchem.com Key parameters include the particle size of the calcium source, acid concentration, solid-to-liquid ratio, reaction time, and temperature.

Particle Size: A smaller particle size (e.g., a finer mesh) of the calcium source (like calcium carbonate) increases the reactive surface area, leading to a higher reaction rate and yield. eurjchem.com

Acid Concentration: There is an optimal concentration for the isobutyric acid solution. Very high concentrations may not lead to a proportional increase in yield and could be less economical.

Solid-to-Liquid Ratio: This ratio must be optimized to ensure that the acid is the limiting reactant and the calcium source is fully utilized without using an excessive amount of water, which would need to be removed later. eurjchem.com

Reaction Time and Temperature: The reaction rate and yield generally increase with both time and temperature up to an optimal point, after which the gains become negligible. eurjchem.comeurjchem.com

The following tables, based on analogous findings for calcium propionate synthesis, illustrate how these parameters can be optimized. eurjchem.com

Table 1: Effect of Reaction Temperature on Product Yield

| Temperature (°C) | Yield (%) |

|---|---|

| 60 | 70.01 |

| 80 | 85.03 |

| 90 | 87.04 |

| 100 | 89.02 |

Data derived from analogous calcium propionate synthesis. eurjchem.com

Table 2: Effect of Reaction Time on Product Yield

| Reaction Time (hours) | Yield (%) |

|---|---|

| 1.0 | 75.00 (estimated) |

| 1.5 | 80.00 (estimated) |

| 2.0 | 84.00 (estimated) |

| 2.5 | 87.01 |

Data derived from analogous calcium propionate synthesis. eurjchem.com

Following the reaction, achieving high purity involves removing unreacted starting materials and by-products. For example, if limestone is used as the calcium source, insoluble impurities must be filtered off. google.com The final product is often washed and can be recrystallized to achieve purities exceeding 99%. eurjchem.comnouryon.com

Indirect Synthetic Routes and Precursor Chemistry

Beyond direct neutralization, indirect routes and the use of novel precursors offer alternative pathways to calcium isobutyrate, potentially providing advantages in terms of reactivity, purity, or process conditions.

Derivatization from Related Carboxylates and Calcium Sources

Indirect synthesis of calcium isobutyrate can be achieved through derivatization from other salts. One plausible method is a salt metathesis or double displacement reaction. This would involve reacting a soluble isobutyrate salt (e.g., sodium isobutyrate) with a soluble calcium salt (e.g., calcium chloride). The lower solubility of calcium isobutyrate compared to the resulting byproduct (sodium chloride) would drive the reaction forward, causing the desired product to precipitate from the solution.

Na[(CH₃)₂CHCOO] + CaCl₂ → Ca[(CH₃)₂CHCOO]₂↓ + 2 NaCl

This approach is common in inorganic synthesis for preparing specific salts. For instance, various calcium phosphate (B84403) powders have been synthesized using precursors like calcium chloride and calcium acetate (B1210297), demonstrating the feasibility of exchanging anions to form the desired calcium salt. researchgate.net Another potential, though less direct, route could involve the transesterification of an isobutyrate ester. While transesterification typically exchanges one alkoxy group for another on an ester, masterorganicchemistry.com a saponification-like reaction using a strong calcium base under specific conditions could theoretically yield the calcium salt.

Exploration of Novel Synthetic Precursors and Methodologies

Research into materials science and organometallic chemistry has opened avenues for novel precursors and synthetic methods.

Isobutyric Anhydride (B1165640): As a reactive derivative of isobutyric acid, isobutyric anhydride ((CH₃)₂CHCO)₂O can serve as a potent precursor. fishersci.ca It is used in the synthesis of various isobutyrate esters and other derivatives. google.comoecd.org Its reaction with a suitable calcium base, such as calcium hydroxide or calcium oxide, would be highly exothermic and could produce calcium isobutyrate with high efficiency, avoiding the production of water as a direct byproduct of neutralization.

Calcium Alkoxides: A more advanced methodology involves the use of calcium alkoxides, such as calcium ethoxide (Ca(OCH₂CH₃)₂) or calcium methoxide (B1231860) (Ca(OCH₃)₂). researchgate.netgoogle.com These compounds are typically synthesized by reacting metallic calcium directly with an alcohol. google.comugr.es Calcium alkoxides are highly reactive precursors that can undergo hydrolysis to form calcium hydroxide or carbonation to form calcium carbonate. ugr.esnih.gov A novel synthetic route for calcium isobutyrate could involve the reaction of a calcium alkoxide with either isobutyric acid or isobutyric anhydride. This non-aqueous route could offer better control over product purity and morphology.

Ca(OR)₂ + 2 (CH₃)₂CHCOOH → Ca[(CH₃)₂CHCOO]₂ + 2 R-OH

Organometallic Calcium Compounds: A range of other organometallic calcium compounds exist, such as bis(pentamethylcyclopentadienyl)calcium. americanelements.com These are often used as highly reactive precursors in specialized applications like atomic layer deposition for creating thin films. rsc.org While generally too expensive and reactive for bulk synthesis, they represent the frontier of precursor chemistry and could theoretically be used to synthesize calcium isobutyrate under very controlled conditions. cambridge.org

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of calcium isobutyrate is pivotal in developing environmentally responsible manufacturing processes. These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks. innovareacademics.in

A primary goal in green synthesis is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. The traditional synthesis of calcium salts often involves neutralization in an aqueous solution, which, while not overtly toxic, requires significant energy for water removal during product isolation. mpg.de

Solvent-Free Neutralization: A prominent green strategy is the solvent-free reaction between isobutyric acid and a calcium base, such as calcium hydroxide or calcium carbonate. In this approach, liquid isobutyric acid is reacted directly with the solid calcium source. The only byproduct of this reaction is water, which evaporates from the reaction mixture, often driven by the exothermic nature of the neutralization. google.com This method avoids the need for a separate solvent, simplifying downstream processing and reducing energy consumption. google.comgoogle.com Patents for the production of the similar compound calcium propionate describe processes where the reactants are mixed in a way that the water of reaction evaporates immediately, yielding a solid product directly. google.com

Another documented solvent-free method for synthesizing calcium carboxylates involves the simple mixing of calcium hydroxide with the corresponding liquid carboxylic acid in a mortar at room temperature. researchgate.net This solid-state or slurry-based reaction is highly atom-efficient and avoids the energy costs associated with heating and solvent evaporation.

Reduced-Solvent Methods: Where a solvent is necessary to ensure proper mixing and reaction kinetics, the focus shifts to using water and minimizing its volume. One approach involves creating a high-concentration, pumpable suspension (slurry) of the calcium salt. For instance, processes for calcium propionate have been developed that generate suspensions with a product content of 45-55% (w/w). google.comgoogle.com This highly concentrated slurry can then be fed directly into a convective or spray dryer. This is significantly more energy-efficient than evaporating dilute aqueous solutions. google.com

Table 1: Comparison of Synthetic Strategies for Calcium Isobutyrate

| Parameter | Aqueous Solution Synthesis | Reduced-Solvent (Slurry) | Solvent-Free Synthesis |

| Solvent | Water | Water | None (or only water of reaction) |

| Reactant Concentration | Low to moderate | High (e.g., 45-55% product) google.com | Not applicable |

| Energy for Water Removal | High | Moderate | Low to None |

| Process Simplicity | Multiple steps (reaction, crystallization, filtration, drying) mpg.de | Integrated reaction and drying | Highly simplified |

| Waste Generation | Minimal (primarily water) | Minimal (primarily water) | Minimal (primarily water) |

Developing energy-efficient and environmentally friendly processes extends beyond solvent choice to include raw material sourcing and reaction technology.

Sustainable Raw Materials: A key aspect of green process development is the use of renewable or waste-derived raw materials. Instead of relying on mined and purified calcium carbonate or calcium oxide, sustainable alternatives can be employed. Research on calcium propionate synthesis has demonstrated the successful use of indigenous limestone and even eggshells, which are primarily composed of calcium carbonate (CaCO₃). benchchem.comeurjchem.com Using such materials reduces reliance on mining and upcycles waste streams. benchchem.com One study optimized the synthesis of calcium propionate from limestone by controlling parameters such as particle size (200 mesh), acid concentration (15%), and temperature (80°C) to achieve a purity of ≥ 99.8% and a yield of 85%. eurjchem.com

Biocatalytic and Fermentative Routes: An alternative, environmentally benign pathway is the use of biotechnology. Fermentation processes can produce carboxylic acids from renewable feedstocks like sugars. A patent for producing calcium butyrate (B1204436) describes a process where molasses slop is fermented using butyric acid bacteria. google.com The resulting butyric acid in the fermentation broth is then neutralized with calcium carbonate to form the calcium salt. google.com A similar bio-based route could be envisioned for calcium isobutyrate, where microorganisms engineered to produce isobutyric acid from biomass could provide a sustainable feedstock, completely avoiding petrochemical routes.

Table 2: Comparison of Calcium Sources for Isobutyrate Synthesis

| Calcium Source | Type | Environmental Consideration | Key Process Feature |

| Calcium Hydroxide | Synthetic | Produced from calcination of limestone; energy-intensive. | High reactivity. benchchem.com |

| Limestone (CaCO₃) | Natural/Mined | Abundant, but involves mining and grinding. | Lower reactivity than Ca(OH)₂, may require finer particle size. eurjchem.com |

| Eggshells (CaCO₃) | Waste/Renewable | Upcycles agricultural waste, reducing landfill. benchchem.com | Requires cleaning and grinding; can be assisted by ultrasonication. benchchem.com |

Process Intensification and Scale-Up Considerations for Chemical Production

Moving from a laboratory-validated green synthesis to large-scale industrial production requires careful consideration of process intensification (PI) and scale-up strategies. The goal of PI is to develop smaller, cleaner, and more energy-efficient processes. energy.gov

Process Intensification (PI): PI aims to achieve significant improvements in manufacturing by redesigning processes to be more precise and efficient. energy.gov For calcium isobutyrate production, this can involve several techniques:

Advanced Reactors: Instead of conventional stirred-tank reactors, specialized reactors can offer better control. A film chemical reactor, for example, has been patented for calcium propionate synthesis. google.com In this design, reactants diffuse through a membrane, allowing for better control over reaction stoichiometry and pH, which minimizes side reactions and leads to a purer product (over 99.8% purity reported). google.com Microchannel reactors could also be employed to enhance mixing and heat and mass transfer, leading to higher yields and selectivity. energy.gov

Enhanced Drying Technologies: As mentioned, using spray drying for highly concentrated slurries is a form of process intensification that combines the final stage of water removal with particle formation, eliminating separate drying and milling units. google.com

Scale-Up Considerations: Scaling a chemical process from a laboratory bench or pilot plant to a commercial facility is a complex challenge. For a calcium-based process like the synthesis of calcium isobutyrate, key considerations include:

Process Modeling: Before physical construction, comprehensive process modeling is essential. This includes developing steady-state and dynamic models for heat and mass balances to predict the performance of the up-scaled plant under various operating conditions. europa.eu

Fluid Dynamics: In reactors handling solid-liquid slurries, ensuring uniform mixing and preventing sedimentation of the calcium source is critical. Computational Fluid Dynamics (CFD) modeling can be used to design and optimize the geometry of reactors and agitators to ensure efficient operation at a large scale. europa.eu

Pilot Plant Validation: Data from a pilot-scale plant is crucial for validating the process models and identifying unforeseen challenges. A pilot plant operated under realistic conditions provides the necessary data to confidently design and engineer the full-scale reactors and auxiliary systems. europa.eu The scale-up of the Calcium Carbonate Looping (CCL) technology for CO₂ capture, for example, progressed from a 1 MWth pilot plant to a 20 MWth design, using the smaller scale data to validate scale-up tools and models. europa.eu

Table 3: Key Considerations for Scale-Up of Calcium Isobutyrate Production

| Parameter | Challenge at Large Scale | Strategy/Tool |

| Reaction Kinetics | Maintaining optimal temperature and pH in a large volume. | Dynamic process modeling; advanced reactor design (e.g., film reactor). google.comeuropa.eu |

| Mass Transfer | Ensuring efficient mixing of solid calcium source and liquid acid. | Computational Fluid Dynamics (CFD) for reactor and agitator design. europa.eu |

| Heat Transfer | Managing the exothermic heat of neutralization to prevent local overheating. | Reactor jacketing and cooling system design, validated by pilot plant data. |

| Product Isolation | Energy-efficiently handling large volumes of product slurry or solution. | Process intensification via spray drying of concentrated slurries. google.com |

| Process Control | Consistent control over feed rates, pH, and temperature for product quality. | Development of robust control loops and automation systems. |

Structural Elucidation through Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

NMR spectroscopy is an indispensable tool for providing atomic-level information about the structure, dynamics, and purity of chemical compounds. Both solid-state and solution-state NMR are employed to gain a complete picture of calcium isobutyrate's chemical environment.

Investigating calcium directly via ⁴³Ca ssNMR is challenging due to the nucleus's low natural abundance (0.135%), small magnetic moment, and quadrupolar nature (spin I = 7/2). rsc.orgopenmedscience.comcopernicus.org These factors lead to low sensitivity and potentially broad signals. openmedscience.comcopernicus.org However, advancements in high-field magnets and techniques like Magic Angle Spinning (MAS) can help overcome these limitations by averaging anisotropic interactions to produce higher resolution spectra. copernicus.orgmst.edu A ⁴³Ca ssNMR spectrum would be highly sensitive to the coordination number and geometry of the calcium ion, providing insight into how the carboxylate groups bind to the metal center. acs.orgnih.gov

More commonly, ¹³C ssNMR is used to analyze the organic portion of the salt. The ¹³C spectrum of solid calcium isobutyrate is expected to show distinct resonances for the different carbon atoms in the isobutyrate anion.

Table 1: Predicted ¹³C Solid-State NMR Chemical Shifts for Calcium Isobutyrate

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| Carboxylate (-COO⁻) | 180 - 190 | The exact shift is sensitive to the coordination mode with the Ca²⁺ ion. |

| Methine (-CH) | 35 - 45 |

Note: Predicted values are based on typical ranges for carboxylates and alkyl groups in solid-state environments.

Solution-state NMR is a routine and definitive method for confirming the molecular structure and assessing the purity of the isobutyrate anion in a dissolved sample. ¹H and ¹³C NMR spectra provide a clear fingerprint of the organic ligand.

In the ¹H NMR spectrum, the six protons of the two equivalent methyl groups appear as a doublet, coupled to the single methine proton. The methine proton, in turn, is split into a septet by the six equivalent methyl protons. The integration of these signals (6:1 ratio) confirms the structure.

The ¹³C NMR spectrum provides complementary information, showing three distinct signals corresponding to the carboxylate, methine, and methyl carbons.

Table 2: Predicted Solution-State NMR Data (in D₂O) for the Isobutyrate Anion of Calcium Isobutyrate

| Nucleus | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H NMR | |||

| -CH₃ | ~ 1.1 | Doublet | ~ 7 |

| -CH | ~ 2.5 | Septet | ~ 7 |

| ¹³C NMR | |||

| -CH₃ | ~ 19 | - | - |

| -CH | ~ 36 | - | - |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary slightly based on solvent and concentration.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing detailed information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques that together offer a comprehensive analysis of calcium isobutyrate's structure. mdpi.com

FTIR spectroscopy is highly effective for identifying the characteristic vibrations of the carboxylate group (COO⁻) and the hydrocarbon backbone of the isobutyrate ligand. In metal carboxylates, the most diagnostic peaks are the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the COO⁻ group. The positions of these bands and the separation between them (Δν = νasym - νsym) can provide information about the coordination mode of the carboxylate ligand to the calcium ion. tandfonline.com

For calcium isobutyrate, strong absorption bands are expected in the 1540-1610 cm⁻¹ region for the asymmetric stretch and in the 1410-1450 cm⁻¹ region for the symmetric stretch, based on data from analogous compounds like calcium propionate. nih.govthermofisher.com

Table 3: Predicted FTIR Absorption Bands for Calcium Isobutyrate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2970 - 2870 | Medium-Strong | C-H stretching vibrations of methyl and methine groups |

| 1540 - 1610 | Strong | Asymmetric stretching of the carboxylate group (νasym COO⁻) |

| 1465 - 1475 | Medium | C-H bending (asymmetric) of methyl groups |

| 1410 - 1450 | Strong | Symmetric stretching of the carboxylate group (νsym COO⁻) |

| 1380 - 1390 | Medium | C-H bending (symmetric) of methyl groups |

Note: Wavenumbers are based on data from similar calcium carboxylates and general correlation charts. nih.govchemicalbook.com

Raman spectroscopy complements FTIR by detecting vibrations that result in a change in polarizability. mdpi.com For calcium isobutyrate, the symmetric stretch of the carboxylate group (νsym COO⁻) is typically a very strong and sharp band in the Raman spectrum, whereas the asymmetric stretch is often weak. The C-H and C-C vibrations of the alkyl framework are also readily observed.

The technique is particularly useful for analyzing the low-frequency region, where vibrations involving the heavier calcium atom (Ca-O bonds) and lattice modes occur. Analysis of these modes can yield further information on the crystal structure and polymorphism.

Table 4: Predicted Raman Shifts for Calcium Isobutyrate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2970 - 2870 | Strong | C-H stretching vibrations |

| 1410 - 1450 | Very Strong | Symmetric stretching of the carboxylate group (νsym COO⁻) |

| ~ 1100 | Medium | C-C skeletal stretching |

| ~ 830 | Strong | C-C skeletal stretching |

Note: Predicted Raman shifts are based on data from analogous compounds and general spectroscopic rules. nih.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like calcium isobutyrate, it is instrumental in confirming the molecular weight and elucidating its structural features through the analysis of fragmentation patterns. The ionization method is critical, as it must be gentle enough to transfer the intact metal-ligand complex into the gas phase for detection. frontiersin.org

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile compounds, including metal-ligand complexes like calcium isobutyrate. frontiersin.org The process involves dissolving the analyte in a volatile solvent and spraying it through a charged capillary, creating a fine aerosol of charged droplets. researchgate.net As the solvent evaporates, the charge density on the droplets increases until individual ions are expelled into the gas phase, which are then guided into the mass analyzer. frontiersin.orgresearchgate.net This gentle process allows for the observation of the intact complex and its dissociation products. frontiersin.org

For calcium isobutyrate (C₈H₁₄CaO₄), with a molecular weight of 206.24 g/mol , ESI-MS analysis would be expected to show ions corresponding to the intact molecule and its characteristic fragments. ontosight.ai In positive-ion mode, a primary ion observed would likely be the complex with a single charge, [Ca(C₄H₇O₂)₂ + H]⁺, or more commonly, the loss of one isobutyrate ligand to form the [Ca(C₄H₇O₂)]⁺ ion. The analysis provides crucial information on the stoichiometry and stability of the complex in the gas phase.

Interactive Data Table: Expected Ions in ESI-MS of Calcium Isobutyrate

| Ion Formula | Description | Expected m/z |

| [Ca(C₄H₇O₂)]⁺ | Calcium cation complexed with a single isobutyrate ligand. | 127.03 |

| [Ca(C₄H₇O₂)₂ + H]⁺ | Protonated parent molecule. | 215.06 |

| [Ca(C₄H₇O₂)₂ + Na]⁺ | Sodium adduct of the parent molecule (common impurity). | 237.04 |

Note: The m/z values are calculated based on the most abundant isotopes (⁴⁰Ca, ¹²C, ¹H, ¹⁶O).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds in a mixture. nih.gov In the context of calcium isobutyrate, GC-MS is not suitable for analyzing the salt directly due to its non-volatile nature. However, it is an invaluable tool for identifying and quantifying volatile organic byproducts that may be present from its synthesis or that form during its thermal decomposition. usda.govresearchgate.net

The process typically involves a sample preparation step, such as headspace solid-phase microextraction (HS-SPME), to capture volatile compounds. usda.gov These compounds are then introduced into the gas chromatograph, where they are separated based on their boiling points and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that act as molecular fingerprints for identification. nih.gov Potential byproducts from the synthesis of calcium isobutyrate could include residual isobutyric acid or other reactants. Thermal decomposition might yield byproducts such as propylene (B89431). usda.gov

Crystallographic and Morphological Investigations

The study of the crystallographic and morphological properties of a solid-state compound like calcium isobutyrate is essential for understanding its physical properties, stability, and behavior. These investigations reveal the three-dimensional arrangement of atoms in the crystal lattice and the potential existence of different crystalline forms (polymorphs).

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystalline material, it diffracts into specific directions, creating a unique pattern of intensities. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the precise positions of atoms, as well as bond lengths and angles. wikipedia.org This technique is fundamental for identifying different polymorphs, which are crystals of the same compound that have different lattice structures. nih.govresearchgate.net

Single Crystal X-ray Diffraction (SC-XRD) provides the most detailed and unambiguous information about the crystal structure of a compound. uhu-ciqso.es The technique requires a high-quality, single crystal, typically larger than 0.1 mm, which is mounted and rotated in a monochromatic X-ray beam. wikipedia.org The resulting diffraction pattern allows for the precise determination of the unit cell dimensions, space group symmetry, and the exact coordinates of every atom in the asymmetric unit. uhu-ciqso.es

While SC-XRD is the gold standard, no complete single-crystal structure determination for calcium isobutyrate is prominently available in foundational literature. However, studies on analogous short-chain calcium carboxylates, such as calcium propionate, have been performed. For example, the crystal structure of copper-doped calcium propionate was investigated, confirming its monoclinic system and P2₁/c space group. jps.jp A similar investigation on calcium isobutyrate would definitively establish its atomic arrangement and intramolecular bonding.

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a sample composed of many randomly oriented crystallites is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline phase. capes.gov.br PXRD is crucial for phase identification, assessing sample purity, and studying polymorphism. mpg.de

Systematic XRD studies have been conducted on a series of linear-chain calcium carboxylate monohydrates, including the n-butyrate isomer of isobutyrate. capes.gov.brcambridge.orgresearchgate.net These studies revealed that calcium propionate, butyrate, valerate (B167501), and caproate all form monohydrated crystals with monoclinic cells belonging to the P2₁/a space group. capes.gov.brcambridge.org A key finding was that the 'a' parameter of the unit cell grows as the length of the aliphatic chain increases, while the 'b' and 'c' parameters remain nearly constant, indicating a layered structure. capes.gov.brcambridge.org While calcium isobutyrate, with its branched-chain structure, would exhibit different unit cell parameters, it is plausible that it could adopt a similar monoclinic, layered crystal structure.

Phase analysis using temperature-resolved PXRD has been used to study the thermal behavior of related compounds. For calcium propionate, such studies identified a reversible polymorphic transformation between two anhydrous forms (Form I and Form II) at temperatures between 230°C and 305°C, demonstrating the power of PXRD in characterizing phase transitions. mpg.de

Interactive Data Table: Crystallographic Data for Calcium Carboxylate Monohydrates capes.gov.brcambridge.orgresearchgate.net

| Compound | Formula | Crystal System | Space Group | a (nm) | b (nm) | c (nm) | β (°) |

| Calcium Propionate Hydrate | (C₂H₅CO₂)₂Ca·H₂O | Monoclinic | P2₁/a | 2.43751 | 0.68124 | 0.59143 | 95.320 |

| Calcium Butyrate Hydrate | (C₃H₇CO₂)₂Ca·H₂O | Monoclinic | P2₁/a | 2.96684 | 0.68074 | 0.58929 | 95.442 |

| Calcium Valerate Hydrate | (C₄H₉CO₂)₂Ca·H₂O | Monoclinic | P2₁/a | 3.56636 | 0.68249 | 0.59277 | 107.280 |

| Calcium Caproate Hydrate | (C₅H₁₁CO₂)₂Ca·H₂O | Monoclinic | P2₁/a | 4.18030 | 0.68261 | 0.59213 | 110.230 |

Note: This data is for the linear chain n-alkanoates and provides a comparative basis for the structural analysis of the branched-chain calcium isobutyrate.

Electron Microscopy for Microstructure and Morphology

Electron microscopy provides high-resolution imaging essential for understanding the microstructure and morphology of calcium isobutyrate. These techniques are pivotal in correlating the material's physical structure with its chemical properties and performance in various applications.

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and morphology of calcium isobutyrate crystals. SEM analysis has been employed to study the effects of various synthesis and processing parameters on the final product's microstructure. For instance, studies on calcium propionate, a closely related salt, have used SEM to observe the consolidating and structuring effects on fruit parenchyma, demonstrating how the additive preserves cellular integrity. fao.org Similarly, SEM has been used to characterize the surface morphology of calcium propionate synthesized from limestone. eurjchem.com In the context of calcium oxalate (B1200264) monohydrate, another calcium salt, SEM has been instrumental in studying crystal growth and the binding of inhibitors to crystal faces. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials. While direct TEM studies on calcium isobutyrate are not extensively documented in the provided results, research on related nanocomposites provides insight into the potential applications of this technique. For example, TEM has been used to characterize nano-styrene butyl acrylate/calcium propionate nanocomposites, revealing the distribution and morphology of the nanoparticles within the polymer matrix. researchgate.net This suggests that TEM would be a valuable tool for examining the nanoscale features of calcium isobutyrate, such as crystallite size and defects.

Surface Area and Porosity Analysis (e.g., BET, Nitrogen Sorption)

The Brunauer-Emmett-Teller (BET) method, a gas sorption technique, is a standard for determining the specific surface area of solid materials. microtrac.com Nitrogen sorption is commonly used to analyze the pore structure of materials, providing data on pore volume and pore size distribution. jci-net.or.jppc-progress.com

Analysis of related calcium compounds highlights the importance of these techniques. For instance, the BET surface area of calcined eggshells, primarily calcium carbonate, has been shown to vary with calcination temperature. researchgate.net In studies involving CaO derived from various precursors, BET analysis was crucial for determining the internal surface areas, which is a key factor in their application for CO2 capture. utwente.nl Nitrogen adsorption-desorption isotherms have been used to characterize the porous structure of materials like vaterite (a polymorph of calcium carbonate) and hybrid microspheres. researchgate.net These isotherms can reveal whether a material is microporous, mesoporous, or macroporous. microtrac.comresearchgate.net For example, a Type IV isotherm is indicative of a mesoporous material. researchgate.net The application of these methods to calcium isobutyrate would provide critical data on its surface properties, which are important for applications in catalysis, sorption, and as a filler material.

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the thermal stability, decomposition behavior, and phase transitions of calcium isobutyrate.

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Hydration States

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and composition. etamu.educhembam.com TGA studies on calcium salts of carboxylic acids, including those structurally similar to calcium isobutyrate, reveal common decomposition patterns. capes.gov.br

Typically, hydrated calcium carboxylates first undergo a dehydration step at around 100-110°C, transforming into their anhydrous forms. capes.gov.br This initial mass loss corresponds to the water of hydration. At higher temperatures, the anhydrous salt decomposes, often forming calcium carbonate as a solid intermediate product before further decomposition to calcium oxide at even higher temperatures. chembam.comcapes.gov.br The specific decomposition temperatures vary depending on the structure of the carboxylate. For calcium propionate, thermal decomposition to form calcium carbonate occurs at temperatures above 300°C in dry conditions. researchgate.net Non-isothermal kinetic studies have also been performed on the thermal decomposition of calcium propionate. eurjchem.com TGA is a powerful tool for determining the hydration state and the decomposition pathway of calcium isobutyrate. etamu.edu

Below is a representative data table summarizing typical TGA findings for calcium carboxylates:

| Thermal Event | Approximate Temperature Range (°C) | Mass Loss (%) | Product(s) |

| Dehydration | 100 - 120 | Varies with hydration state | Anhydrous Salt, Water |

| Decomposition | 300 - 500 | Varies with molecular weight | Calcium Carbonate, Ketones/other volatiles |

| Further Decomposition | > 600 | ~44% of CaCO3 | Calcium Oxide, Carbon Dioxide |

Note: The exact temperatures and mass loss percentages will be specific to calcium isobutyrate.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. univr.it This technique is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. univr.it

For calcium salts of carboxylic acids, DSC thermograms typically show an endothermic peak around 100°C, corresponding to the dehydration process also observed in TGA. researchgate.net In the temperature range between dehydration and decomposition, some calcium carboxylates may exhibit an exothermic peak, indicating a recrystallization process, while others show a reversible endothermic peak, suggesting a melting transition. capes.gov.brresearchgate.net DSC is also used to determine the thermal stability of the compound by identifying the onset temperature of decomposition, which often manifests as a sharp endothermic or exothermic event depending on the reaction. capes.gov.br The technique is sensitive to changes in the crystalline state of the material. researchgate.net

A typical DSC data table for a calcium carboxylate might include the following:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

| Dehydration | ~90 | ~110 | Endothermic |

| Recrystallization/Melting | 150 - 300 | Varies | Exo- or Endothermic |

| Decomposition | > 350 | Varies | Endothermic |

Note: Specific values for calcium isobutyrate would need to be determined experimentally.

Chemical Reactivity and Transformation Mechanisms of Calciumisobutyrat

Thermal Degradation Pathways and Kinetics

The thermal decomposition, or pyrolysis, of calcium salts of carboxylic acids is a well-established method for producing ketones and aldehydes through decarboxylation at high temperatures. vaia.com Calcium isobutyrate follows this general principle, though its branched structure introduces specific complexities to the reaction mechanism and product distribution.

The pyrolysis of dry calcium isobutyrate involves heating the salt to high temperatures, typically above 300°C, causing the bonds to break and the carboxylate groups to detach from the calcium ion. vaia.com The primary mechanism is a decarboxylation reaction, where the salt decomposes to form a ketone and a solid calcium salt.

Early research from 1873 reported that the pyrolysis of calcium isobutyrate yielded diisopropyl ketone and some isobutyraldehyde as the primary gaseous products. rsc.org More recent investigations into the pyrolysis of the closely related sodium isobutyrate have confirmed the formation of the expected diisopropyl ketone but also identified substantial quantities of rearranged products, including n-propyl isopropyl ketone and di-n-propyl ketone . rsc.org

The formation of these rearranged products suggests a mechanism involving free radical intermediates. It is proposed that an isopropyl radical is formed, which can then undergo isomerization before combining with other radicals to form the final ketone products. rsc.org This proposed rearrangement from a secondary isopropyl radical to a primary n-propyl radical is noteworthy, as it contrasts with the typical trend where primary radicals rearrange to more stable secondary or tertiary forms. gla.ac.uk The decomposition of other branched calcium carboxylates, such as calcium trimethylacetate which yields isobutylene (B52900) and trimethylacetaldehyde, further highlights the complex reaction pathways that can occur. gla.ac.uk

Table 1: Reported Gaseous Products from the Pyrolysis of Isobutyrate Salts

| Expected Product | Other Reported Products | Reference |

|---|---|---|

| Diisopropyl Ketone | Isobutyraldehyde | rsc.org |

| Diisopropyl Ketone | n-propyl isopropyl ketone, Di-n-propyl ketone | rsc.org |

While detailed studies on the influence of atmospheric conditions specifically on calcium isobutyrate are limited, general principles and data from related compounds provide significant insight. The atmosphere in which thermal decomposition occurs can alter both the reaction temperature and the products formed.

For the related compound calcium propionate (B1217596), decomposition begins at a lower temperature in the presence of air compared to an inert atmosphere. researchgate.netresearchgate.net This suggests that an oxidizing atmosphere can lower the thermal stability of calcium carboxylates. In the presence of oxygen, oxidative decomposition pathways can compete with pyrolysis, potentially leading to the formation of different products like aldehydes and the parent carboxylic acid. researchgate.net

The presence of water vapor is another critical factor. For some metal salts, such as silver acetate (B1210297), atmospheric water vapor can significantly lower the decomposition temperature by affecting the kinetics of the surface reaction. acs.org Impurities within the salt mixture can also influence the degradation process. Studies on mixed calcium carboxylate salts have shown that the presence of excess lime (calcium hydroxide) can reduce the yield of the desired ketone product, favoring the formation of tars and heavy oils. tamu.educore.ac.uk

The primary solid end-product from the thermal decomposition of calcium isobutyrate is calcium carbonate (CaCO₃). vaia.comrsc.org This is a general outcome for the pyrolysis of calcium carboxylates. researchgate.net The solid residue remains after the volatile organic ketones have been driven off by the high heat.

The reaction stoichiometry indicates that one mole of calcium carbonate is formed for every mole of calcium isobutyrate that decomposes. rsc.org Under certain conditions, particularly where impurities are present, the decomposition can also lead to the formation of other non-volatile residues, including tars, heavy oils, and char. gla.ac.ukcore.ac.uk

If the resulting calcium carbonate is subjected to even higher temperatures, it will undergo a secondary decomposition reaction to produce calcium oxide (CaO) and carbon dioxide (CO₂), a well-documented process in inorganic chemistry. stackexchange.comwikipedia.org

Hydrolytic Stability and Solvation Phenomena

The behavior of calcium isobutyrate in aqueous solutions is governed by its nature as a salt derived from a weak acid and a strong base. This determines its stability, solubility, and the pH of its solutions.

In an aqueous environment, calcium isobutyrate is expected to have good hydrolytic stability. As a salt, it first dissociates into its constituent ions: a calcium cation (Ca²⁺) and two isobutyrate anions ((CH₃)₂CHCOO⁻). nih.gov

Ca( (CH₃)₂CHCOO )₂ (s) → Ca²⁺ (aq) + 2 (CH₃)₂CHCOO⁻ (aq)

The isobutyrate anion, being the conjugate base of a weak acid (isobutyric acid), will then participate in a hydrolysis equilibrium with water. savemyexams.com The anion accepts a proton from a water molecule, resulting in the formation of undissociated isobutyric acid and a hydroxide (B78521) ion (OH⁻).

(CH₃)₂CHCOO⁻ (aq) + H₂O (l) ⇌ (CH₃)₂CHCOOH (aq) + OH⁻ (aq)

This reaction causes solutions of calcium isobutyrate to be slightly alkaline. The position of the equilibrium lies to the left, meaning that in neutral or basic solutions, the majority of the isobutyrate will remain in its ionic form. savemyexams.com The stability of the carboxylate ion is enhanced by the delocalization of the negative charge across the two oxygen atoms. savemyexams.com In acidic conditions, the equilibrium will shift to the right, favoring the formation of the undissociated isobutyric acid. For the related calcium propionate, this hydrolysis to form the parent acid is observed in the acidic environment of a rumen. mdpi.com

Specific quantitative solubility data and detailed phase diagrams for calcium isobutyrate are not extensively documented in the reviewed literature. However, based on its structure and comparison with analogous compounds, its expected behavior can be outlined.

Calcium isobutyrate is an ionic compound and is expected to be a crystalline solid at room temperature. As the calcium salt of a short-chain carboxylic acid, it is anticipated to be soluble in water. The closely related compound, calcium propionate, is freely soluble in water but only slightly soluble in alcohols like methanol (B129727) and ethanol. lookchem.comatamanchemicals.comchemicalbook.com

Studies on calcium propionate have shown that its solubility in water exhibits a complex relationship with temperature and that it can form a monohydrate. researchgate.netmpg.de Furthermore, its solubility decreases significantly in ethanol-water mixtures. researchgate.netmpg.de It is plausible that calcium isobutyrate exhibits similar phase behavior, potentially forming hydrates and showing reduced solubility in organic solvents or aqueous-organic mixtures.

Complexation and Coordination Chemistry of Calciumisobutyrat

The coordination chemistry of calcium isobutyrate is characterized by the versatile binding modes of the isobutyrate carboxylate group and the calcium ion's preference for a high coordination number, typically satisfied by oxygen donor ligands from both isobutyrate and solvent molecules like water. This leads to the formation of stable polymeric structures.

The isobutyrate ligand readily participates in forming coordination networks with calcium. Research has identified polymeric structures where the calcium ion is coordinated by isobutyrate anions and water molecules. researchgate.net The calcium cation in these structures interacts with the oxygen atoms of the carboxylate group of the isobutyrate ligand and with oxygen from water molecules, which act as additional ligands.

A notable example of calcium isobutyrate's interaction with other metal ions is the formation of a mixed-metal coordination polymer with strontium. researchgate.net A search of the Cambridge Structural Database revealed an isostructural strontium complex and a mixed calcium/strontium complex, indicating that calcium and strontium ions can be incorporated into the same polymeric isobutyrate framework. researchgate.net In these mixed-metal compounds, the isobutyrate and water ligands bridge between both calcium and strontium centers, demonstrating the isobutyrate ligand's capacity to coordinate with different metal ions within the same structure. The coordination environment is largely dictated by the preference of the alkaline earth metals for oxygen-donor ligands.

The primary ligands involved in the coordination sphere of the calcium ion in these structures are:

Isobutyrate anion : The carboxylate group of the isobutyrate anion acts as a bridging ligand, connecting multiple calcium centers.

Water molecules : Water molecules participate in the coordination, satisfying the coordination number of the calcium ion. researchgate.net

Calcium isobutyrate has been shown to form one-dimensional (1D) coordination polymers. researchgate.net In the Cambridge Structural Database, a polymeric structure for calcium isobutyrate is recorded under the refcode JUWMEW, which corresponds to catena-poly[[μ-aqua-diaqua(μ3-2-methylpropanoato-κ4O:O,O,O':O')calcium] 2-methylpropanoate (B1197409) dihydrate]. researchgate.net

This structure is a one-dimensional chain where the repeating unit consists of a calcium ion coordinated by isobutyrate anions and water molecules. The isobutyrate ligand demonstrates a μ3-bridging mode, meaning it connects three different calcium centers. researchgate.net Furthermore, a water molecule also acts as a bridging ligand (μ-aqua) between calcium ions, contributing to the formation of the 1D polymeric chain. researchgate.net The coordination environment around the calcium ion is completed by two additional terminal water molecules (diaqua). This assembly results in a stable, extended supramolecular structure.

The formation of such coordination polymers is a key aspect of the chemical nature of calcium isobutyrate, distinguishing it from simple ionic salts. The table below summarizes the crystallographic information for a related strontium-isobutyrate coordination polymer, which is isostructural to the calcium variant.

| Compound | Formula | Crystal System | Space Group |

| [Sr(ib)₂(H₂mda)]n | C₁₃H₂₇NO₆Sr | Monoclinic | P2₁/c |

Table 1: Crystallographic data for a related strontium-isobutyrate coordination polymer. researchgate.net

In this type of structure, the isobutyrate anions act as versatile linkers, adopting specific coordination modes to bridge the metal centers effectively, leading to the creation of robust one-dimensional polymeric chains. researchgate.net

Applications of Calciumisobutyrat in Advanced Materials Science and Engineering Non Biological

Role as a Precursor in Inorganic Material Synthesis

While specific research focusing exclusively on calcium isobutyrate as a precursor for ceramics is limited, its behavior can be reliably inferred from extensive studies on structurally similar short-chain calcium carboxylates, such as calcium propionate (B1217596) and calcium acetate (B1210297). These compounds serve as effective precursors for the synthesis of calcium oxide (CaO) and other calcium-containing ceramics through thermal decomposition.

The process generally occurs in multiple stages. Initially, the hydrated salt undergoes dehydration at a relatively low temperature. This is followed by a more complex decomposition step where the organic anion breaks down, typically leading to the formation of an intermediate calcium carbonate (CaCO₃) phase. acs.org Finally, at higher temperatures, the calcium carbonate undergoes decarboxylation to yield pure calcium oxide. acs.orguw.edu

Studies on calcium propionate, a structural isomer of calcium isobutyrate, show that its decomposition begins at lower temperatures compared to calcium carbonate itself. researchgate.net The thermal decomposition of calcium propionate in an inert atmosphere proceeds through the formation of calcium carbonate and various volatile organic compounds. researchgate.net The final decomposition of the intermediate carbonate to CaO occurs at temperatures above 800 K. researchgate.net A similar pathway is expected for calcium isobutyrate, where it would first decompose to calcium carbonate, which then yields calcium oxide upon further heating. The branched nature of the isobutyrate anion may influence the exact decomposition temperature and the composition of the evolved gases compared to its linear counterpart, calcium propionate.

The use of such organometallic precursors is advantageous as the in-situ formation of calcium carbonate often results in a porous, high-surface-area structure, which is beneficial for applications like CO₂ capture and catalysis. acs.org For instance, CaO-based sorbents derived from calcium propionate and calcium acetate have demonstrated high CO₂ capture capacities, attributed to the generation of larger macropores during their thermal decomposition. acs.org

Catalytic Applications in Organic Synthesis (if applicable to non-biological reactions)

Role as a Base Catalyst or Co-catalyst

Calcium isobutyrate, the calcium salt of isobutyric acid, holds potential as a base catalyst or co-catalyst in various chemical transformations. The catalytic activity of calcium carboxylates is generally attributed to their basic nature. The isobutyrate anion is the conjugate base of a weak carboxylic acid and can therefore participate in base-catalyzed reactions. While specific research focusing solely on calcium isobutyrate's direct catalytic role is limited, the behavior of analogous calcium compounds provides significant insight into its potential applications.

Solid base catalysts, particularly alkaline earth metal oxides like calcium oxide (CaO), are known to be effective in reactions such as the ketonization of carboxylic acids. harvard.edu Calcium carboxylates, including calcium isobutyrate, serve as excellent precursors for the in situ formation of highly active CaO. Upon thermal decomposition, calcium isobutyrate yields calcium carbonate, which subsequently decomposes to calcium oxide, a potent heterogeneous base catalyst. researchgate.netsciencemadness.org This precursor role is critical in processes where finely dispersed catalytic sites are required.

Furthermore, studies on other calcium carboxylates demonstrate their capacity to act as catalysts directly. For instance, calcium salts of higher carboxylic acids have been shown to catalyze the esterification of glycerol. finechem-mirea.rufinechem-mirea.ru This suggests that calcium isobutyrate could potentially catalyze similar reactions, such as transesterification or condensation, by activating reactants through its basic carboxylate group. The reaction mechanisms for base-catalyzed processes often involve the deprotonation of a substrate by the basic site on the catalyst, initiating the reaction cascade. In the case of ketonization over CaO, the reaction is believed to proceed through the thermal decomposition of surface carboxylate species. harvard.edu

Table 1: Research Findings on Related Calcium-Based Catalysts

| Catalyst System | Reaction Type | Key Research Finding | Reference |

|---|---|---|---|

| Ca/Zn/AlOₓ | Ketonization of Acetic Acid | Mixed oxide catalysts containing calcium exhibit high activity. The reaction proceeds via thermal decomposition of carboxylates on base sites (e.g., CaO). | harvard.edu |

| Calcium Glyceroxide | Esterification of Glycerol | Calcium alcoholates and carboxylates catalyze the esterification reaction, increasing the conversion of carboxylic acids. | finechem-mirea.rufinechem-mirea.ru |

| Calcium Oxide (CaO) from precursors | Transesterification | CaO, often prepared from calcium carboxylate precursors like calcium acetate or propionate, is an effective heterogeneous catalyst for biodiesel production. | researchgate.netmdpi.com |

| Calcium-modified ZSM-5 | Methanol-to-Olefins (MTO) | Incorporation of calcium into a zeolite catalyst allows for fine-tuning of acidity, which suppresses side reactions and improves propylene (B89431) selectivity and catalyst lifetime. | chemistryviews.org |

Heterogeneous and Homogeneous Catalytic Systems

The application of calcium isobutyrate in catalysis can be understood within the frameworks of heterogeneous and homogeneous systems, where the catalyst is in a different or the same phase as the reactants, respectively.

Heterogeneous Catalytic Systems

In heterogeneous catalysis, the catalyst provides a surface on which the reaction occurs, allowing for easy separation from the product stream. The most clearly documented application of calcium isobutyrate in this domain is as a precursor material in the synthesis of supported metal catalysts. justia.com

Specifically, calcium isobutyrate is used in the preparation of nickel catalysts on a calcium phosphate (B84403) support, which are employed in hydrogenation processes. justia.com In this method, an aqueous solution of calcium isobutyrate is mixed with a phosphate compound to form a calcium phosphate gel. This gel serves as the support for the active nickel component. The choice of calcium isobutyrate is strategic; its anion is composed of carbon, hydrogen, and oxygen, which allows it to decompose and volatilize completely during the high-temperature calcination step of catalyst preparation. This process leaves behind a pure catalyst support without introducing unwanted residues that could poison the active sites or otherwise impair catalytic performance. justia.com

The thermal decomposition of calcium isobutyrate itself can yield catalytically active materials. When heated, it decomposes to form calcium carbonate and, at higher temperatures, calcium oxide (CaO). sciencemadness.orgstackexchange.com CaO is a well-established, low-cost, and robust heterogeneous base catalyst used in various industrial processes, including biomass pyrolysis and the transesterification of oils to produce biodiesel. researchgate.netresearchgate.net Therefore, calcium isobutyrate can be considered a valuable precursor for generating solid base catalysts.

Table 2: Application of Calcium Isobutyrate in Heterogeneous Catalyst Preparation

| Application | Process Description | Role of Calcium Isobutyrate | Advantage | Reference |

|---|---|---|---|---|

| Hydrogenation Catalyst Support | Preparation of a nickel catalyst on a calcium phosphate support. | Used as the calcium source to form a calcium phosphate gel via precipitation. | The isobutyrate anion decomposes cleanly at calcination temperatures, leaving no residue. | justia.com |

| Precursor for Solid Base Catalyst | Thermal decomposition to produce calcium oxide (CaO). | Decomposes upon heating to form CaO, a known heterogeneous catalyst. | Provides a route to generate highly dispersed CaO particles for catalytic applications. | researchgate.netsciencemadness.orgmdpi.com |

Homogeneous Catalytic Systems

Homogeneous catalysis involves a catalyst that is dissolved in the same phase as the reactants, typically a liquid solution. acs.org This often leads to high activity and selectivity due to the accessibility of the catalytic sites.

While calcium compounds are utilized in homogeneous catalysis—for example, calcium iodide (CaI₂) combined with co-catalysts has been effective for the cycloaddition of CO₂ to epoxides—specific examples detailing the use of calcium isobutyrate as a soluble catalyst are not prominent in current research literature. acs.org In a potential homogeneous application, calcium isobutyrate would need to be soluble in the reaction medium, where the calcium cation (Ca²⁺) could act as a Lewis acid and the isobutyrate anion could function as a base or a nucleophile. Such systems are advantageous for their mild reaction conditions but often face challenges related to catalyst separation and recycling. acs.org

Environmental Transformation and Abiotic Degradation of Calciumisobutyrat

Chemical Degradation Pathways in Environmental Matrices

The chemical breakdown of isobutyrate occurs through reactions involving light and chemical oxidants, as well as its interaction with water in various environmental compartments.

Photolytic and oxidative processes are significant degradation pathways for isobutyrate, particularly in the atmosphere and water.

Atmospheric Degradation : In the vapor phase, isobutyric acid is degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The calculated atmospheric half-life for this reaction is approximately 8 days. nih.gov

Aquatic Degradation : In water, the reaction with hydroxyl radicals is also a possible degradation route, though it is considerably slower than in the atmosphere, with a calculated half-life of 1.7 years. nih.gov Direct photolysis, or breakdown by direct absorption of sunlight, is not expected to be a significant process for isobutyric acid as it does not absorb light at wavelengths above 290 nm. nih.gov In photocatalytic systems using titanium dioxide (TiO₂), isobutyric acid has been shown to degrade upon illumination. acs.orgunina.it

Table 1: Estimated Abiotic Degradation Half-Lives for Isobutyric Acid

| Environmental Compartment | Process | Reactant | Estimated Half-Life | Source |

|---|---|---|---|---|

| Atmosphere | Oxidation | Hydroxyl Radicals (•OH) | ~8 days | nih.gov |

| Water | Oxidation | Hydroxyl Radicals (•OH) | ~1.7 years | nih.gov |

| Water | Direct Photolysis | Sunlight (>290 nm) | Not significant | nih.gov |

Calcium isobutyrate is considered stable to hydrolysis in environmental settings. nih.govoxea-chemicals.com The isobutyrate molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5 to 9). nih.gov Upon entering an aquatic system, the salt readily dissolves and dissociates into calcium and isobutyrate ions. atamanchemicals.comyufenggp.com The pKa of isobutyric acid is 4.84, which indicates that it will exist almost entirely in its anionic (isobutyrate) form in most natural waters and soils. nih.govchemeurope.com

Transport Phenomena and Environmental Distribution

The movement of isobutyrate through the environment is primarily governed by its interaction with soil and sediment particles and its behavior in water.

Sorption describes the process of a chemical binding to solid particles, such as soil or sediment. This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak sorption and high mobility.

The estimated Koc value for isobutyric acid is 77. nih.gov Based on classification schemes, this low value suggests that isobutyric acid has a low potential for adsorption to soil and sediment and is expected to have high mobility. nih.gov Because isobutyric acid exists as an anion in most soils, its adsorption to negatively-charged soil components like organic carbon and clay is generally not strong. nih.gov

Table 2: Soil Sorption and Mobility of Isobutyric Acid

| Parameter | Estimated Value | Implication | Source |

|---|---|---|---|

| Log Koc | 1.66 - 1.89 | Low sorption potential, high mobility in soil | nih.goveuropa.eu |

| Koc | ~77 | nih.gov |

Leaching is the process by which water-soluble substances are washed out from soil or waste. The high water solubility and low soil sorption coefficient (Koc) of isobutyric acid indicate a high potential for it to leach through the soil profile. nih.govatamanchemicals.com This mobility means that under certain hydrological conditions, such as significant rainfall or irrigation, the compound could potentially be transported from the upper soil layers into groundwater systems. herts.ac.ukherts.ac.uk

Future Directions and Research Gaps in Calcium Isobutyrate Chemistry

The ongoing exploration of carboxylate salts is driven by their diverse applications and the need for more sustainable chemical processes. Calcium isobutyrate, while a seemingly simple compound, presents numerous opportunities for advanced research. Future investigations are poised to move beyond established synthesis and characterization methods, venturing into novel synthetic paradigms, sophisticated real-time analysis, predictive computational modeling, and unexplored non-biological applications in sustainable technologies.

Q & A

Q. What are the established methods for synthesizing and characterizing calcium isobutyrate in laboratory settings?

Calcium isobutyrate synthesis typically involves neutralizing isobutyric acid with calcium hydroxide or carbonate. Key characterization methods include:

- Elemental analysis to confirm stoichiometry.

- FTIR/NMR spectroscopy to verify the carboxylate group coordination and structural integrity .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways. Experimental protocols must detail reagent purity, reaction conditions (e.g., temperature, solvent), and purification steps to ensure reproducibility .

Q. How can researchers validate the purity of calcium isobutyrate for in vitro studies?

Purity validation requires:

- Chromatographic techniques (e.g., HPLC, GC-MS) to detect residual solvents or byproducts.

- X-ray diffraction (XRD) to confirm crystalline structure and absence of polymorphic impurities.

- Titration methods to quantify calcium content against standardized solutions. For novel compounds, provide full spectral data and elemental analysis; for known compounds, cross-reference with published databases (e.g., CAS 5711-69-3) .

Advanced Research Questions

Q. What experimental designs are optimal for studying calcium isobutyrate’s effects on microbial fermentation in ruminants?

- Use Latin square designs to minimize confounding variables, as seen in calcium propionate trials where treatments (0–300 g/d) were tested in a 3×6 design .

- Measure volatile fatty acid (VFA) profiles via gas chromatography, focusing on isobutyrate proportions and their correlation with dietary interventions.

- Include rumen fluid biopsies to assess in situ degradability and microbial community shifts . Note: Replicate findings across multiple physiological states (e.g., lactation vs. maintenance) to address biological variability.

Q. How can contradictory data on calcium isobutyrate’s ruminal stability be reconciled?

Contradictions may arise from:

- Formulation differences : Pelleted vs. mash forms alter rumen retention time and fermentation extent .

- Analytical limitations : Standardize VFA extraction protocols (e.g., centrifugal filtration vs. distillation) to reduce measurement error.

- Statistical power : Use mixed-effects models to account for individual animal variability, as demonstrated in studies showing P < 0.001 for valerate changes . Meta-analyses of existing datasets (e.g., McKnight et al., 2019) can identify trends obscured by small sample sizes .

Q. What methodologies are recommended for tracking calcium isobutyrate’s metabolic fate in vivo?

- Isotopic labeling : Use ¹³C or ⁴⁴Ca tracers to trace absorption and tissue distribution.

- Mass spectrometry imaging (MSI) to map spatial localization in tissues like liver or adipose.

- Pharmacokinetic modeling : Integrate plasma concentration-time curves with compartmental models to estimate bioavailability. Ethical and technical considerations (e.g., biopsy frequency, tracer safety) must align with institutional IRB guidelines .

Methodological Challenges and Solutions

Q. How should researchers address the low solubility of calcium isobutyrate in aqueous systems?

- Co-solvent systems : Use food-grade emulsifiers (e.g., medium-chain triglycerides) to enhance dispersion, as seen in sports drink formulations .

- Nanoencapsulation : Develop liposomal or cyclodextrin complexes to improve bioavailability.

- pH adjustment : Conduct solubility studies across physiological pH ranges (4.0–7.4) to identify optimal delivery conditions.

Q. What strategies mitigate batch-to-batch variability in calcium isobutyrate synthesis?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during crystallization.

- Quality-by-design (QbD) frameworks : Define critical material attributes (e.g., particle size distribution) and process parameters (e.g., stirring rate) to ensure consistency. Document deviations rigorously in supplementary materials to aid reproducibility .

Data Interpretation and Reporting

Q. How can researchers differentiate between direct and indirect effects of calcium isobutyrate in complex biological systems?

- Omics integration : Pair metabolomics data with transcriptomic/proteomic profiling to identify causal pathways.

- Knockout models : Use CRISPR-edited microbial consortia to isolate isobutyrate-specific effects in vitro.

- Dose-response curves : Establish non-linear regression models to distinguish primary targets from secondary interactions .

Q. What standards apply when reporting calcium isobutyrate’s environmental or toxicological impacts?

Follow SRQR (Standards for Reporting Qualitative Research) guidelines :

- Detail experimental context (e.g., anaerobic vs. aerobic degradation).

- Disclose sample sources (e.g., synthetic vs. natural isobutyrate).

- Use ICH M7-compliant mutagenicity assays to assess risk .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in calcium isobutyrate studies involving animal models?

- Adhere to ARRIVE 2.0 guidelines for preclinical trials, including power analyses and randomization.

- Report adverse events (e.g., metabolic acidosis) transparently, even if statistically non-significant .

- Archive raw data (e.g., GC chromatograms, biopsy images) in repositories like Figshare or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products